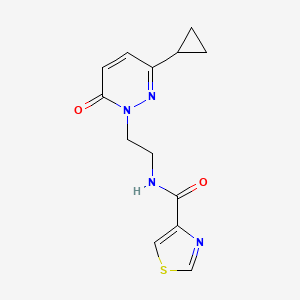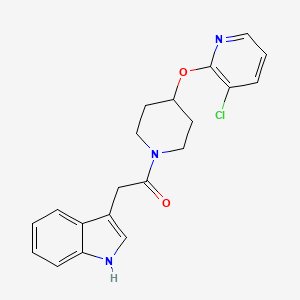
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide is a fascinating compound with potential applications in various fields. Its unique structure, featuring a combination of pyridazinone and thiazole moieties, makes it an attractive candidate for scientific research, particularly in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide involves multiple steps. A typical synthetic route may start with the formation of the pyridazinone core through cyclization reactions, followed by the introduction of the cyclopropyl group using cyclopropanation techniques. Subsequently, the thiazole ring is constructed via condensation reactions with suitable thioamide precursors. Reaction conditions often include moderate temperatures and the use of specific catalysts to optimize yield and selectivity.
Industrial Production Methods: Industrial-scale production of this compound would require efficient and scalable synthetic routes. This may involve continuous flow synthesis, automated production lines, and stringent quality control measures to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes: This compound can undergo various chemical reactions, including:
Oxidation: : Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: : Hydrogenation of the cyclopropyl or pyridazinone moieties.
Substitution: : Nucleophilic or electrophilic substitutions at reactive positions on the thiazole or pyridazinone rings.
Oxidation: : Use of oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: : Hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Reactions with halogenating agents or nucleophiles like amines and thiols.
Major Products Formed from These Reactions: Depending on the reaction type, major products could include sulfoxides, sulfones, reduced analogs with saturated rings, and substituted derivatives with various functional groups attached to the thiazole or pyridazinone cores.
Wissenschaftliche Forschungsanwendungen
Chemistry: : As a building block for synthesizing complex molecules.
Biology: : Investigating its biological activity and interaction with biomolecules.
Medicine: : Developing new therapeutic agents targeting specific enzymes or receptors.
Industry: : Potential use in materials science for creating specialized polymers or coatings.
Wirkmechanismus
The mechanism of action for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide likely involves interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biological pathways. Detailed studies on its binding affinity and interaction kinetics would provide further insights into its mode of action.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide stands out due to its dual pharmacophore design, incorporating both pyridazinone and thiazole functionalities. This dual nature can enhance its biological activity and selectivity. Similar compounds may include:
Pyridazinone derivatives: : Known for their anti-inflammatory and analgesic properties.
Thiazole derivatives: : Used in antimicrobial and anticancer research.
Eigenschaften
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-12-4-3-10(9-1-2-9)16-17(12)6-5-14-13(19)11-7-20-8-15-11/h3-4,7-9H,1-2,5-6H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYCEGILUWOWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2790940.png)

![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2790943.png)
![5-bromo-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2790945.png)
![3-(2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-hydroxyethyl)benzonitrile](/img/structure/B2790947.png)

![5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2790950.png)
![N-(2-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2790952.png)



![(E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2790958.png)

![1'-(3,4-Difluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2790960.png)
